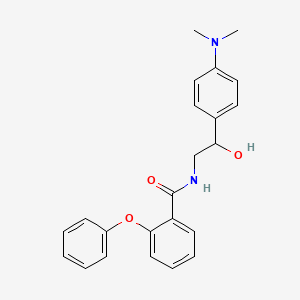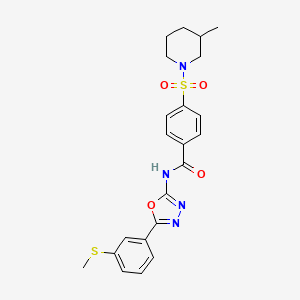![molecular formula C19H20N4O4S B2790517 4-(morpholinosulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide CAS No. 1396863-02-7](/img/structure/B2790517.png)
4-(morpholinosulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(morpholinosulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide” is a complex organic molecule that contains several functional groups and rings, including a morpholinosulfonyl group, a pyrazolo[1,5-a]pyridine ring, and a benzamide group . These types of compounds are often used in medicinal chemistry due to their varied and significant biological activities .
Molecular Structure Analysis
The pyrazolo[1,5-a]pyridine core is a fused nitrogen-containing heterocycle that is an isostere of the adenine ring of ATP . This allows these molecules to mimic hinge region binding interactions in kinase active sites .Mechanism of Action
The mechanism of action of 4-(morpholinosulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide involves the inhibition of certain enzymes such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3). These enzymes play a crucial role in the regulation of various cellular processes such as cell cycle progression, gene expression, and protein synthesis. Inhibition of these enzymes by this compound leads to the suppression of these cellular processes, which can be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various scientific studies. This compound has been shown to have potent anti-inflammatory and anti-cancer properties, which can be attributed to its ability to inhibit certain enzymes that are involved in the progression of these diseases. Additionally, this compound has been shown to have neuroprotective effects and can be beneficial in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(morpholinosulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide in lab experiments include its potent inhibitory activity against certain enzymes, which can be beneficial in studying the role of these enzymes in various cellular processes. Additionally, this compound has shown promising results in various preclinical studies, which indicates its potential for the development of new therapeutics. However, the limitations of using this compound in lab experiments include its complex synthesis method, which may require specialized equipment and expertise. Additionally, the potential toxicity and side effects of this compound need to be thoroughly studied before its use in clinical settings.
Future Directions
There are several future directions for the research on 4-(morpholinosulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide. One of the most significant directions is the development of new therapeutics that target the enzymes inhibited by this compound. Additionally, the potential applications of this compound in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders need to be further explored. Furthermore, the potential toxicity and side effects of this compound need to be thoroughly studied to ensure its safe use in clinical settings.
Synthesis Methods
The synthesis of 4-(morpholinosulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide involves a multi-step procedure that includes the use of various reagents and catalysts. The exact procedure may vary depending on the desired purity and yield of the final product. However, the general method involves the reaction of morpholine, pyrazolo[1,5-a]pyridine, and benzoyl chloride in the presence of a base such as potassium carbonate.
Scientific Research Applications
4-(morpholinosulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has shown promising results as an inhibitor of certain enzymes that are involved in the progression of various diseases such as cancer, inflammation, and neurodegenerative disorders.
properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c24-19(20-13-16-14-21-23-8-2-1-3-18(16)23)15-4-6-17(7-5-15)28(25,26)22-9-11-27-12-10-22/h1-8,14H,9-13H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCJYBULKLPKSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=C4C=CC=CN4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamide](/img/structure/B2790436.png)

![4-ethyl-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2790441.png)
![1-allyl-4-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2790443.png)
![1-(3-fluorobenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2790444.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(azepan-1-ylsulfonyl)benzamide](/img/structure/B2790446.png)

![6-Cyclopropyl-2-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2790449.png)


![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-thienyl)-1,3,4-oxadiazole](/img/structure/B2790456.png)